1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene
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Overview
Description
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene is an organic compound with the molecular formula C12H14Br2O. This compound is characterized by the presence of two bromine atoms and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene typically involves the bromination of 2-(cyclopropylmethoxy)ethylbenzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Bromination: The starting material, 2-(cyclopropylmethoxy)ethylbenzene, is treated with bromine in the presence of a catalyst such as iron(III) bromide.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and cyclopropylmethoxy group. The compound can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(cyclopropylmethoxy)benzene: Similar structure but lacks the additional bromine atom.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of a cyclopropylmethoxy group.
Uniqueness
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene is unique due to the presence of both bromine atoms and the cyclopropylmethoxy group, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H14Br2O |
---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-bromo-2-[2-bromo-1-(cyclopropylmethoxy)ethyl]benzene |
InChI |
InChI=1S/C12H14Br2O/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
InChI Key |
BZJJYRZRYRLPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(CBr)C2=CC=CC=C2Br |
Origin of Product |
United States |
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